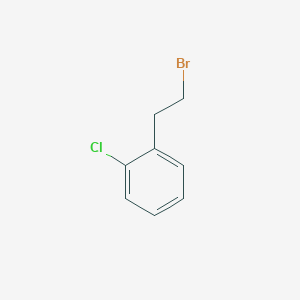

2-Chlorophenethyl bromide

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

1-(2-bromoethyl)-2-chlorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrCl/c9-6-5-7-3-1-2-4-8(7)10/h1-4H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AECBVDLERUETKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CCBr)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90373659 | |

| Record name | 2-Chlorophenethyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90373659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16793-91-2 | |

| Record name | 1-(2-Bromoethyl)-2-chlorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16793-91-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chlorophenethyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90373659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-Bromoethyl)-2-chlorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Chlorophenethyl Bromide: Chemical Properties and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties and reactivity of 2-chlorophenethyl bromide. It is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and organic synthesis. This document details the physicochemical characteristics of the compound, summarizes its reactivity profile with a focus on nucleophilic substitution reactions, and provides illustrative experimental protocols and reaction mechanisms.

Chemical Properties

This compound, with the CAS number 16793-91-2, is a halogenated aromatic compound. Its chemical structure consists of a benzene ring substituted with a chlorine atom at the ortho position and a bromoethyl group. This substitution pattern imparts specific reactivity to the molecule, making it a useful intermediate in organic synthesis.

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| IUPAC Name | 1-(2-Bromoethyl)-2-chlorobenzene | [1] |

| Synonyms | o-Chlorophenethyl bromide, 2-(2-Chlorophenyl)ethyl bromide | [2] |

| CAS Number | 16793-91-2 | [3] |

| Molecular Formula | C₈H₈BrCl | [3] |

| Molecular Weight | 219.51 g/mol | [3] |

| Appearance | Colorless to yellow liquid or white to off-white crystalline powder | [1][2] |

| Boiling Point | 110-112 °C at 10 mmHg | |

| Density | 1.4569 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.5707 | |

| Solubility | Sparingly soluble in water | [2] |

| Flash Point | > 110 °C (> 230 °F) - closed cup |

Reactivity and Synthetic Applications

The reactivity of this compound is primarily dictated by the presence of the bromoethyl group. The carbon atom attached to the bromine is electrophilic and susceptible to nucleophilic attack, making the compound an excellent substrate for Sₙ2 reactions. The bromine atom serves as a good leaving group, facilitating the substitution by a wide range of nucleophiles.

Nucleophilic Substitution Reactions

This compound readily undergoes nucleophilic substitution reactions with various nucleophiles, including amines, alcohols, and thiols. These reactions are fundamental in constructing more complex molecules and are widely employed in the synthesis of pharmaceuticals and other fine chemicals.

The general mechanism for the Sₙ2 reaction of this compound is depicted below. The nucleophile attacks the electrophilic carbon from the side opposite to the leaving group (bromide), leading to an inversion of stereochemistry if the carbon is chiral.[4]

Figure 1: General Sₙ2 reaction mechanism for this compound.

N-Alkylation of Amines

A prominent application of this compound is the N-alkylation of primary and secondary amines to furnish the corresponding N-substituted phenethylamines. This reaction is a key step in the synthesis of various heterocyclic compounds and pharmacologically active molecules. For instance, the reaction with morpholine would yield 4-(2-chlorophenethyl)morpholine, a potential building block in drug discovery.

The general workflow for such a reaction involves the amine acting as the nucleophile, a base to neutralize the generated hydrobromic acid, and a suitable solvent.

Figure 2: General experimental workflow for N-alkylation using this compound.

Experimental Protocols

While specific experimental procedures for this compound are not abundantly available in open literature, a representative protocol for the N-alkylation of an amine can be adapted from established methods for similar electrophiles.[5] The following is a generalized procedure for the synthesis of a tertiary amine using this compound.

Synthesis of 4-(2-Chlorophenethyl)morpholine

Materials:

-

This compound

-

Morpholine

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Acetonitrile (anhydrous)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

-

Magnetic stirrer and heating mantle

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add morpholine (1.1 equivalents) and anhydrous acetonitrile.

-

Addition of Base: Add anhydrous potassium carbonate (1.5 equivalents) to the solution.

-

Addition of Electrophile: While stirring the mixture, add this compound (1.0 equivalent) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

-

Extraction: Dissolve the residue in diethyl ether and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-(2-chlorophenethyl)morpholine.

Safety and Handling

This compound is classified as a hazardous substance. It is harmful if swallowed, causes skin irritation, and may cause serious eye damage. It is also suspected of causing respiratory irritation. Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a versatile reagent in organic synthesis, primarily utilized for its ability to act as an electrophile in nucleophilic substitution reactions. Its well-defined chemical properties and predictable reactivity make it a valuable building block for the synthesis of a wide range of compounds, particularly in the pharmaceutical industry. A thorough understanding of its reactivity, coupled with appropriate handling procedures, is essential for its effective and safe use in a research and development setting.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 2-Chlorophenethyl Bromide (CAS: 16793-91-2)

This technical guide provides a comprehensive overview of this compound (CAS: 16793-91-2), a key bifunctional intermediate in synthetic organic chemistry. This document details its chemical and physical properties, spectroscopic data, synthesis protocols, and applications, with a focus on its role in pharmaceutical and agrochemical development.

Chemical and Physical Properties

This compound, also known as 1-(2-bromoethyl)-2-chlorobenzene, is a halogenated aromatic compound.[1][2] Its physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 16793-91-2 | |

| Molecular Formula | C₈H₈BrCl | [2] |

| Molecular Weight | 219.51 g/mol | [3] |

| Appearance | Colorless to yellow liquid or off-white to slight yellow solid | [2][4][5] |

| Boiling Point | 110-112 °C at 10 mmHg | |

| Density | 1.4569 g/mL at 25 °C | [4] |

| Refractive Index (n20/D) | 1.5707 | |

| Flash Point | > 110 °C (> 230 °F) - closed cup | |

| Solubility | Sparingly soluble in water | [4] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons. The aromatic protons on the benzene ring would typically appear as a complex multiplet in the downfield region (around 7.1-7.3 ppm). The two methylene groups (-CH₂CH₂Br) would present as two triplets, with the protons closer to the bromine atom appearing further downfield due to its deshielding effect.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum would show signals corresponding to the eight carbon atoms in the molecule, with distinct chemical shifts for the aromatic and aliphatic carbons.

-

Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for C-H stretching of the aromatic ring and the aliphatic chain, as well as C=C stretching of the aromatic ring. The presence of the C-Br and C-Cl bonds would also be indicated by specific vibrational frequencies. An infrared spectrum for this compound is noted to conform to its structure.[2][6]

-

Mass Spectrometry (MS): Mass spectrometry would show the molecular ion peak and characteristic fragmentation patterns, including isotopic peaks due to the presence of bromine and chlorine atoms.

Synthesis and Experimental Protocols

This compound is typically synthesized from its corresponding alcohol, 2-(2-chlorophenyl)ethanol, via a bromination reaction.

Experimental Protocol: Synthesis of this compound from 2-(2-chlorophenyl)ethanol

Objective: To synthesize this compound via bromination of 2-(2-chlorophenyl)ethanol.

Materials:

-

2-(2-chlorophenyl)ethanol

-

Phosphorus tribromide (PBr₃) or Hydrobromic acid (HBr)

-

Anhydrous diethyl ether or dichloromethane

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

Methodology:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-(2-chlorophenyl)ethanol in anhydrous diethyl ether under an inert atmosphere.

-

Cool the solution in an ice bath to 0 °C.

-

Slowly add phosphorus tribromide (or concentrated hydrobromic acid) dropwise to the stirred solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and quench by slowly adding it to ice-cold water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

The crude product can be purified by vacuum distillation to yield pure this compound.

Applications in Research and Development

This compound serves as a critical bifunctional intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1]

-

Alkylation Reactions: The bromoethyl side chain is susceptible to nucleophilic substitution (Sₙ2) reactions, allowing for the introduction of the 2-chlorophenethyl moiety into various molecular scaffolds.[1] This is a common strategy in structure-activity relationship (SAR) studies during drug discovery.

-

Cross-Coupling Reactions: The chlorine atom on the aromatic ring can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form biaryl structures.[1] These structures are prevalent in many biologically active compounds.

Experimental Protocol: N-Alkylation of a Primary Amine with this compound

Objective: To demonstrate the use of this compound as an alkylating agent.

Materials:

-

A primary amine (e.g., benzylamine)

-

This compound

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile

-

Round-bottom flask

-

Reflux condenser

Methodology:

-

To a solution of the primary amine in acetonitrile in a round-bottom flask, add potassium carbonate as a base.

-

Add a stoichiometric equivalent of this compound to the mixture.

-

Heat the reaction mixture to reflux and monitor its progress using TLC.

-

Upon completion, cool the reaction to room temperature and filter off the solid potassium carbonate.

-

Remove the acetonitrile under reduced pressure.

-

The residue can be purified by column chromatography to yield the N-alkylated product.

Visualizations

Synthesis Workflow

Caption: A simplified workflow for the synthesis of this compound.

General Reaction Scheme: Nucleophilic Substitution

Caption: General scheme of this compound as an alkylating agent.

Structural Features and Applications

Caption: Logical relationship between the structural components and applications.

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions.

| Hazard Category | GHS Classification |

| Pictograms | Corrosion, Exclamation mark |

| Signal Word | Danger |

| Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH318: Causes serious eye damageH335: May cause respiratory irritation |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/sprayP264: Wash skin thoroughly after handlingP280: Wear protective gloves/ eye protection/ face protectionP301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/ physician if you feel unwellP302 + P352: IF ON SKIN: Wash with plenty of soap and waterP305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Use safety glasses with side-shields or a face shield.

-

Skin Protection: Wear chemically resistant gloves.

-

Respiratory Protection: Use a NIOSH-approved respirator with an appropriate filter for organic vapors.

Always handle this compound in a well-ventilated fume hood. Store in a cool, dry place away from incompatible materials.[4]

References

- 1. 1-(2-Bromoethyl)-4-chlorobenzene|CAS 6529-53-9|Aromatic Building Block [benchchem.com]

- 2. 440140010 [thermofisher.com]

- 3. scbt.com [scbt.com]

- 4. Page loading... [guidechem.com]

- 5. jennysynth.com [jennysynth.com]

- 6. This compound, 95% 5 g | Contact Us | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

An In-depth Technical Guide to the Applications of 2-Chlorophenethyl Bromide in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chlorophenethyl bromide, a halogenated aromatic compound, serves as a versatile building block in medicinal chemistry. Its unique structural features, comprising a phenyl ring substituted with a chlorine atom and an ethyl bromide functional group, make it a valuable precursor for the synthesis of a diverse range of biologically active molecules. The presence of the chloro- and bromo- moieties allows for a variety of chemical transformations, primarily nucleophilic substitution reactions, enabling the introduction of the 2-chlorophenethyl scaffold into various molecular frameworks. This guide provides a comprehensive overview of the applications of this compound in the synthesis of compounds targeting key biological systems, including the opioid and central nervous systems.

Core Applications in the Synthesis of Bioactive Molecules

The primary utility of this compound in medicinal chemistry lies in its role as an alkylating agent, particularly for the introduction of the 2-chlorophenethyl group onto amine-containing scaffolds. This moiety can significantly influence the pharmacological properties of a molecule, including its binding affinity, selectivity, and pharmacokinetic profile.

Synthesis of Opioid Receptor Agonists

This compound has been successfully employed in the synthesis of potent mu-opioid receptor (MOR) agonists. The N-phenethyl substituent is a well-established pharmacophore for high-affinity MOR ligands. The introduction of a chlorine atom on the phenyl ring can modulate the electronic and steric properties of the ligand, potentially leading to altered receptor interactions and signaling pathways.

A key example is the synthesis of N-substituted 6,7-benzomorphans. These compounds are known for their potent analgesic properties. The general synthetic approach involves the N-alkylation of a normetazocine precursor with this compound.

Experimental Protocol: Synthesis of N-(2-Chlorophenethyl) Substituted 6,7-Benzomorphan [1]

This protocol describes the general procedure for the N-alkylation of a (−)-normetazocine derivative with this compound.

Materials:

-

(−)-Normetazocine derivative

-

This compound

-

Sodium bicarbonate (NaHCO₃)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

To a solution of the (−)-normetazocine derivative in DMF, add 3 equivalents of sodium bicarbonate to generate the free base in situ.

-

Add this compound to the reaction mixture.

-

Heat the reaction mixture at 100 °C overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Perform an aqueous work-up by partitioning the reaction mixture between water and an organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired N-(2-chlorophenethyl) substituted 6,7-benzomorphan.

Characterization of an Exemplary Product: For a specific N-phenethyl substituted 6,7-benzomorphan analog prepared using this method, the following characterization data was reported[1]:

-

Appearance: Pale-yellow solid

-

Yield: 74%

-

Melting Point (HCl salt): 249–251 °C (decomposition)

-

¹H NMR (400 MHz; CD₃OD): δ 7.31 (ddd, J = 15.6, 7.6, 1.5 Hz, 2H), 7.23–7.14 (m, 2H), 6.86 (d, J = 8.3 Hz, 1H)

Synthesis of Ligands for CNS Receptors

The 2-chlorophenethyl moiety is a common structural feature in compounds targeting various receptors and transporters in the central nervous system (CNS), including those for dopamine, serotonin, and norepinephrine.

Dopamine Receptor Ligands: Phenethylamine derivatives are foundational scaffolds for dopamine receptor agonists and antagonists. The introduction of a chlorine atom on the phenyl ring can influence the selectivity and affinity for different dopamine receptor subtypes (D1-D5). While direct synthesis from this compound is not always explicitly detailed in the readily available literature, it serves as a key precursor for the 2-chlorophenethylamine core, which is then elaborated to target dopamine receptors.

Serotonin Receptor and Transporter Ligands: Similarly, the 2-chlorophenethyl scaffold is relevant in the design of ligands for serotonin (5-HT) receptors and the serotonin transporter (SERT). Arylpiperazine derivatives, a significant class of serotonergic agents, can be synthesized or modified using this compound. For instance, N-alkylation of a piperazine derivative with this compound would yield a compound with potential activity at serotonin receptors.

Norepinephrine Transporter (NET) Ligands: The phenethylamine structure is also a key pharmacophore for inhibitors of the norepinephrine transporter (NET). The 2-chlorophenethyl group can be incorporated to modulate the potency and selectivity of these inhibitors.

Quantitative Biological Data

While specific IC50 or Ki values for compounds synthesized directly from this compound are not extensively compiled in single sources, data for structurally related compounds highlight the potential impact of the 2-chlorophenyl moiety.

| Compound Class | Target | Moiety | Ki (nM) | IC50 (nM) | Reference |

| Arylpiperazine Derivative | 5-HT₁A Receptor | 3-chlorophenyl | 16 | - | [2] |

| Arylpiperazine Derivative | 5-HT₇ Receptor | 3-chlorophenyl | 278 | - | [2] |

| Methylphenidate Derivative | Dopamine Transporter (DAT) | 4-chloro | - | Correlated with high affinity | [3] |

| Methylphenidate Derivative | Norepinephrine Transporter (NET) | 4-chloro | - | Correlated with high affinity | [3] |

| N-Aryl-4-alkylpiperazine | Dopamine D4 Receptor | 4-chlorophenyl | - | 0.057 | [4] |

This table presents data for compounds containing a chlorophenyl moiety, illustrating the relevance of this structural feature in achieving high affinity for various CNS targets. The exact substitution pattern and overall molecular structure significantly influence the biological activity.

Signaling Pathways

The compounds synthesized using this compound as a building block can modulate various signaling pathways by interacting with their respective biological targets.

Dopamine D2 Receptor Signaling

Dopamine D2 receptors are G-protein coupled receptors (GPCRs) that couple to Gi/o proteins. Antagonists of the D2 receptor are a cornerstone of antipsychotic therapy.

Caption: Dopamine D2 receptor antagonist signaling pathway.

Serotonin Reuptake Inhibition

Selective serotonin reuptake inhibitors (SSRIs) block the serotonin transporter (SERT), increasing the concentration of serotonin in the synaptic cleft.

Caption: Mechanism of action of a Serotonin Reuptake Inhibitor (SSRI).

Conclusion

This compound is a valuable and reactive building block in medicinal chemistry. Its application in the synthesis of potent opioid receptor agonists and its potential for the development of ligands for key CNS targets underscore its importance in drug discovery. The presence of the 2-chlorophenethyl moiety can significantly influence the pharmacological profile of a molecule, making it a key structural element for fine-tuning ligand-receptor interactions. Further exploration of derivatives synthesized from this compound holds promise for the discovery of novel therapeutic agents.

References

- 1. Potent MOR Agonists from 2′-Hydroxy-5,9-dimethyl-N-phenethyl Substituted-6,7-benzomorphans and from C8-Hydroxy, Methylene and Methyl Derivatives of N-Phenethylnormetazocine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Affinities of methylphenidate derivatives for dopamine, norepinephrine and serotonin transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide: a potent and selective dopamine D4 ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 2-Chlorophenethyl Bromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 2-Chlorophenethyl bromide (1-(2-bromoethyl)-2-chlorobenzene). The information herein is curated for professionals in research and development who require a detailed understanding of the spectral characteristics of this compound for identification, characterization, and quality control purposes.

Introduction

This compound is a halogenated aromatic compound with potential applications in organic synthesis and as an intermediate in the development of pharmaceutical agents. Accurate and thorough spectroscopic analysis is paramount for confirming its molecular structure and purity. This document outlines the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, supported by established spectroscopic principles and data from analogous structures.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative spectroscopic data for this compound. These predictions are based on the analysis of substituent effects and data from similar chemical structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. 1H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic and aliphatic protons. The electron-withdrawing effects of the chlorine and bromine atoms will influence the chemical shifts of the adjacent protons.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-3, H-4, H-5, H-6 | 7.1 - 7.4 | Multiplet | ~7-8 |

| -CH2-Ar | 3.3 - 3.5 | Triplet | ~7 |

| -CH2-Br | 3.6 - 3.8 | Triplet | ~7 |

2.1.2. 13C NMR Spectroscopy

The carbon-13 NMR spectrum will show six distinct signals: four for the aromatic carbons and two for the aliphatic carbons. The chemical shifts are influenced by the electronegativity of the halogen substituents.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 | ~138 |

| C-2 | ~134 |

| C-3, C-4, C-5, C-6 | 127 - 132 |

| -CH2-Ar | ~38 |

| -CH2-Br | ~32 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound will display characteristic absorption bands corresponding to its functional groups.

| Vibrational Mode | Predicted Absorption Range (cm-1) | Intensity |

| C-H stretch (aromatic) | 3100 - 3000 | Medium |

| C-H stretch (aliphatic) | 3000 - 2850 | Medium |

| C=C stretch (aromatic) | 1600 - 1450 | Medium to Strong |

| C-H wag (-CH2X) | 1300 - 1150 | Medium |

| C-Cl stretch | 850 - 550 | Strong |

| C-Br stretch | 690 - 515 | Strong |

Mass Spectrometry (MS)

The mass spectrum of this compound will show a characteristic molecular ion peak cluster due to the isotopic abundances of chlorine (35Cl and 37Cl) and bromine (79Br and 81Br).

| Ion | Predicted m/z | Relative Intensity Pattern | Notes |

| [M]+ | 218 | M:M+2:M+4 ≈ 3:4:1 | Due to the presence of one Cl and one Br atom.[1] |

| [M-Br]+ | 139/141 | ~3:1 | Loss of the bromine atom. |

| [M-CH2Br]+ | 125/127 | ~3:1 | Benzylic cleavage. |

| [C7H7]+ | 91 | - | Tropylium ion, a common fragment for alkylbenzenes. |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data described above. Specific instrument parameters may vary.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl3) in an NMR tube.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

1H NMR Acquisition:

-

Pulse Sequence: Standard single-pulse experiment.

-

Spectral Width: 0-15 ppm.

-

Number of Scans: 16-64, depending on sample concentration.

-

Relaxation Delay: 1-5 seconds.

-

-

13C NMR Acquisition:

-

Pulse Sequence: Proton-decoupled single-pulse experiment.

-

Spectral Width: 0-220 ppm.

-

Number of Scans: 1024 or more, due to the low natural abundance of 13C.

-

Relaxation Delay: 2-5 seconds.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

IR Spectroscopy

-

Sample Preparation:

-

Neat Liquid: Place a drop of the liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Attenuated Total Reflectance (ATR): Place a drop of the liquid sample directly onto the ATR crystal.

-

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

-

Acquisition:

-

Spectral Range: 4000-400 cm-1.

-

Resolution: 4 cm-1.

-

Number of Scans: 16-32.

-

-

Data Processing: A background spectrum is first collected and automatically subtracted from the sample spectrum.

Mass Spectrometry

-

Sample Introduction:

-

Gas Chromatography-Mass Spectrometry (GC-MS): Inject a dilute solution of the sample into a GC column for separation before introduction into the mass spectrometer. This is ideal for volatile and thermally stable compounds.

-

Direct Infusion: Introduce a dilute solution of the sample directly into the ion source via a syringe pump.

-

-

Instrumentation: A mass spectrometer, typically a quadrupole or time-of-flight (TOF) analyzer.

-

Ionization Method: Electron Ionization (EI) is a common method for this type of molecule, typically at 70 eV.

-

Acquisition:

-

Mass Range: m/z 50-500.

-

Scan Speed: Dependent on the instrument and sample introduction method.

-

-

Data Processing: The resulting mass spectrum is a plot of relative ion abundance versus the mass-to-charge ratio (m/z).

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

References

Potential Biological Activities of 2-Chlorophenethyl Bromide Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction

2-Chlorophenethyl bromide is a halogenated aromatic compound that holds significant potential as a versatile building block in the synthesis of novel bioactive molecules. Its chemical structure, featuring a reactive bromoethyl group and a chlorinated phenyl ring, offers multiple points for chemical modification, enabling the generation of a diverse library of derivatives. While direct studies on the biological activities of this compound derivatives are not extensively documented in publicly available literature, the analysis of structurally related compounds provides compelling evidence for their potential in various therapeutic areas, including oncology, infectious diseases, and neurology. This technical guide aims to provide researchers, scientists, and drug development professionals with an in-depth overview of the plausible biological activities of this compound derivatives by examining the activities of analogous compounds. This document will detail potential therapeutic applications, summarize key quantitative data from related studies, and provide comprehensive experimental protocols and conceptual diagrams to guide future research and development efforts.

Anticipated Biological Activities

Based on the pharmacological profiles of structurally similar molecules, derivatives of this compound are anticipated to exhibit a range of biological activities, primarily:

-

Anticancer Activity: The presence of the 2-chlorophenyl moiety is a common feature in numerous compounds demonstrating cytotoxicity against various cancer cell lines. Derivatives could potentially be developed to target specific signaling pathways involved in cancer progression.

-

Antimicrobial Activity: Halogenated phenyl derivatives have a well-established history as antimicrobial agents. Modifications of the this compound scaffold could lead to the development of new antibiotics or antifungal agents.

-

Neuropharmacological Activity: The phenethylamine core is a key pharmacophore for many centrally acting agents. Derivatives of this compound could be explored for their potential as neuroprotective or psychoactive compounds.

Quantitative Data from Structurally Related Compounds

To illustrate the potential of this compound as a scaffold for drug discovery, the following tables summarize the biological activities of structurally analogous compounds.

Table 1: Anticancer Activity of Related Chlorophenyl-Containing Compounds

| Compound Class | Specific Derivative | Cancer Cell Line | Activity (IC50) | Reference |

| Quinazoline-based Pyrimidodiazepines | 16c | K-562 (Leukemia) | 0.85 µM | [1] |

| Quinazoline-based Pyrimidodiazepines | 14g | HCT-116 (Colon) | 1.12 µM | [1] |

| Rhodanine Analogues | 15 | HGC (Gastric) | <10 µM | [2] |

| Rhodanine Analogues | 39 | MNK-74 (Gastric) | <10 µM | [2] |

| 2-Phenol-4-chlorophenyl-6-aryl Pyridines | 27 | T47D (Breast) | 0.68 µM | [3] |

| 2-Phenol-4-chlorophenyl-6-aryl Pyridines | 37 | T47D (Breast) | 1.25 µM | [3] |

Note: The compounds listed are not direct derivatives of this compound but share the key structural feature of a chloro-substituted phenyl ring, suggesting the potential for similar activities in its derivatives.

Table 2: Antimicrobial Activity of Related Chlorophenyl-Containing Compounds

| Compound Class | Specific Derivative | Microorganism | Activity (MIC) | Reference |

| Flavone Derivatives | Compound 1 | Staphylococcus aureus | 28 mm (Zone of Inhibition) | [4] |

| Flavone Derivatives | Compound 2 | Staphylococcus aureus | 25 mm (Zone of Inhibition) | [4] |

| Thioureides | N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(2,6-dichlorophenyl)-thiourea | Escherichia coli | 32 µg/mL | [5] |

| Thioureides | N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(4-bromophenyl)-thiourea | Staphylococcus aureus | 32 µg/mL | [5] |

Note: The compounds listed are not direct derivatives of this compound but contain a chlorophenyl moiety, indicating the potential for antimicrobial properties in its derivatives.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the evaluation of the potential biological activities of this compound derivatives.

MTT Assay for Cytotoxicity

This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

Principle: The assay measures the metabolic activity of cells. The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds (derivatives of this compound) in cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Agar Well Diffusion Assay for Antimicrobial Activity

This method is used to qualitatively assess the antimicrobial activity of a compound.

Principle: A compound that inhibits microbial growth will create a clear zone of inhibition around the well where it was applied on an agar plate seeded with a specific microorganism.

Procedure:

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in sterile saline, adjusted to a 0.5 McFarland turbidity standard.

-

Plate Inoculation: Uniformly spread the microbial suspension onto the surface of a Mueller-Hinton agar plate using a sterile cotton swab.

-

Well Preparation: Create wells (6-8 mm in diameter) in the agar using a sterile cork borer.

-

Compound Application: Add a defined volume (e.g., 50-100 µL) of the test compound solution (at a specific concentration) into each well. Include a solvent control and a standard antibiotic as a positive control.

-

Incubation: Incubate the plates at 37°C for 24 hours.

-

Measurement: Measure the diameter of the zone of inhibition in millimeters.

Western Blot for Protein Expression Analysis

This technique is used to detect and quantify specific proteins in a cell lysate, which can help elucidate the mechanism of action of a compound.

Principle: Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then detected using specific antibodies.

Procedure:

-

Cell Lysis: Treat cells with the test compound for a specified time, then lyse the cells to extract the total protein.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

Gel Electrophoresis: Separate the proteins by size on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensity relative to a loading control (e.g., β-actin or GAPDH).

Visualizations

The following diagrams, created using the DOT language, illustrate conceptual workflows and signaling pathways relevant to the study of this compound derivatives.

Caption: A conceptual workflow for the discovery of bioactive this compound derivatives.

Caption: A hypothetical signaling pathway potentially targeted by this compound derivatives.

Conclusion

While direct evidence for the biological activities of this compound derivatives is still emerging, the analysis of structurally related compounds strongly suggests a promising future for this chemical scaffold in drug discovery. The presence of the 2-chlorophenyl moiety in numerous known anticancer and antimicrobial agents provides a solid rationale for the synthesis and evaluation of a diverse library of this compound derivatives. The experimental protocols and conceptual frameworks provided in this guide are intended to serve as a valuable resource for researchers embarking on the exploration of this promising class of compounds. Further investigation is warranted to unlock the full therapeutic potential of these derivatives.

References

- 1. researchgate.net [researchgate.net]

- 2. Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of Brominated 2-Phenitidine Derivatives as Valuable Inhibitors of Cholinesterases for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antimicrobial Activity of Some New Thioureides Derived from 2-(4-Chlorophenoxymethyl)benzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of 2-(5-((5-(4-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid derivatives and evaluation of their cytotoxicity and induction of apoptosis in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Reactions of 2-Chlorophenethyl Bromide: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chlorophenethyl bromide is a versatile bifunctional organic halide that serves as a valuable building block in the synthesis of a wide array of chemical entities, particularly in the development of pharmaceuticals and other biologically active molecules. Its structure, featuring both a chloro-substituted aromatic ring and a reactive primary alkyl bromide, allows for a diverse range of chemical transformations. This technical guide provides an in-depth review of the core reactions of this compound, offering detailed experimental protocols, quantitative data, and mechanistic insights to facilitate its application in research and development.

Core Reactions and Methodologies

The reactivity of this compound is dominated by the chemistry of its two halogen atoms. The bromoethane moiety is susceptible to nucleophilic substitution and elimination reactions, while the chloro-substituted phenyl ring can participate in various cross-coupling reactions.

Nucleophilic Substitution Reactions

The primary bromide in this compound is an excellent electrophile for S(_N)2 reactions with a variety of nucleophiles.

Direct alkylation of amines with this compound is a common method for the synthesis of substituted phenethylamines. However, this reaction can be prone to over-alkylation, yielding secondary and tertiary amines, as well as quaternary ammonium salts. To achieve monoalkylation, an excess of the amine is often employed.

Experimental Protocol: Synthesis of N-(2-(2-chlorophenyl)ethyl)piperidine

In a round-bottom flask, this compound (1.0 eq) is dissolved in a suitable polar aprotic solvent such as acetonitrile or DMF. Piperidine (2.0-3.0 eq) is added, and the mixture is stirred at room temperature or heated to reflux to increase the reaction rate. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure. The residue is then taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine to remove excess piperidine and the formed hydrobromide salt. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product, which can be further purified by column chromatography.

Table 1: Alkylation of Amines with this compound

| Amine | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Piperidine | - | Acetonitrile | Reflux | 6 | ~85 |

| Morpholine | K₂CO₃ | DMF | 80 | 8 | ~90 |

| Ammonia (aq) | - | Ethanol | 100 (sealed tube) | 24 | Variable |

To circumvent the issue of over-alkylation and selectively synthesize the primary amine, the Gabriel synthesis is a highly effective method. This multi-step process utilizes potassium phthalimide as an ammonia surrogate.

Experimental Protocol: Synthesis of 2-(2-Chlorophenyl)ethan-1-amine

Step 1: N-Alkylation of Potassium Phthalimide Potassium phthalimide (1.1 eq) and this compound (1.0 eq) are suspended in a polar aprotic solvent like DMF. The mixture is heated with stirring, typically at 80-100 °C, for several hours. The reaction is monitored by TLC for the disappearance of the starting bromide. After cooling, the reaction mixture is poured into water, and the precipitated N-(2-(2-chlorophenyl)ethyl)phthalimide is collected by filtration, washed with water, and dried.

Step 2: Hydrazinolysis The N-alkylated phthalimide (1.0 eq) is suspended in ethanol or a similar solvent. Hydrazine hydrate (1.5-2.0 eq) is added, and the mixture is heated to reflux. A precipitate of phthalhydrazide will form. After cooling, the mixture is acidified with HCl and the precipitate is filtered off. The filtrate is then made basic with a strong base (e.g., NaOH) and the liberated primary amine is extracted with an organic solvent. The combined organic extracts are dried and concentrated to afford 2-(2-chlorophenyl)ethan-1-amine.[1][2][3][4][5][6][7]

Table 2: Gabriel Synthesis of 2-(2-Chlorophenyl)ethan-1-amine

| Step | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Potassium Phthalimide | DMF | 90 | 4 | ~95 |

| 2 | Hydrazine Hydrate | Ethanol | Reflux | 2 | ~85 (overall) |

The reaction of this compound with sodium azide provides a straightforward route to 2-chlorophenethyl azide, a versatile intermediate for the synthesis of triazoles and other nitrogen-containing heterocycles.[8]

Experimental Protocol: Synthesis of 1-(2-Azidoethyl)-2-chlorobenzene

This compound (1.0 eq) is dissolved in a polar aprotic solvent such as DMF or DMSO. Sodium azide (1.5-2.0 eq) is added, and the mixture is stirred at room temperature or slightly elevated temperature (e.g., 50-60 °C) for several hours until TLC analysis indicates complete consumption of the starting material. The reaction mixture is then poured into water and extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the azide product.[8]

Table 3: Azide Synthesis

| Azide Source | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Sodium Azide | DMF | 25 | 18 | ~90 |

Elimination Reactions

Treatment of this compound with a strong, non-nucleophilic base promotes an E2 elimination reaction to yield 2-chlorostyrene. The choice of base and reaction conditions is crucial to favor elimination over substitution.

Experimental Protocol: Synthesis of 2-Chlorostyrene

This compound (1.0 eq) is dissolved in a suitable solvent, such as THF or tert-butanol. A strong, sterically hindered base like potassium tert-butoxide (1.1-1.5 eq) is added portion-wise at room temperature or with gentle heating.[9] The reaction is typically exothermic. After the addition is complete, the mixture is stirred for a specified time until the reaction is complete as monitored by TLC or GC-MS. The reaction is then quenched with water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude 2-chlorostyrene can be purified by distillation under reduced pressure.

Table 4: Dehydrobromination of this compound

| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Potassium tert-butoxide | THF | 25 | 2 | >90 |

| Sodium Ethoxide | Ethanol | Reflux | 4 | Mixture of substitution and elimination products |

Grignard Reagent Formation

The aryl chloride in this compound is generally unreactive towards magnesium metal under standard Grignard formation conditions, allowing for the selective formation of the Grignard reagent at the bromide position. However, careful control of reaction conditions is necessary to avoid side reactions.

Experimental Protocol: Preparation of (2-(2-chloroethyl)phenyl)magnesium bromide

All glassware must be rigorously dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon). Magnesium turnings are placed in a flask equipped with a reflux condenser and an addition funnel. A small crystal of iodine can be added to activate the magnesium. A solution of this compound in anhydrous diethyl ether or THF is added dropwise from the addition funnel to initiate the reaction. Once the reaction begins (indicated by bubbling and heat generation), the remaining solution is added at a rate that maintains a gentle reflux. After the addition is complete, the mixture may be heated to ensure complete reaction. The resulting Grignard reagent is a grayish solution and should be used immediately in subsequent reactions.[10][11][12][13][14]

Cross-Coupling Reactions

The chloro-substituted aromatic ring of this compound can participate in various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. The reactivity of the aryl chloride is generally lower than that of an aryl bromide or iodide, often requiring more active catalysts, specific ligands, and higher reaction temperatures.

This reaction couples the aryl chloride with a boronic acid or ester, and is a powerful tool for the synthesis of biaryl compounds.

Experimental Protocol: Synthesis of 2-(4-methoxyphenethyl)chlorobenzene

In a Schlenk flask under an inert atmosphere, this compound (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq) are combined in a suitable solvent system, often a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water. The mixture is degassed and then heated to a temperature typically ranging from 80 to 120 °C for several hours. After completion, the reaction is cooled, diluted with water, and extracted with an organic solvent. The organic layer is washed, dried, and concentrated, and the product is purified by column chromatography.[15][16][17][18][19]

Table 5: Suzuki-Miyaura Coupling of this compound

| Boronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 100 | 12 | ~70-80 |

The Heck reaction allows for the coupling of the aryl chloride with an alkene, providing a route to substituted styrenes and other unsaturated compounds.

Experimental Protocol: Synthesis of Methyl (E)-3-(2-(2-chloroethyl)phenyl)acrylate

In a sealed tube or pressure vessel, this compound (1.0 eq), methyl acrylate (1.2-1.5 eq), a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), a phosphine ligand (e.g., P(o-tolyl)₃), and a base (e.g., Et₃N or K₂CO₃) are combined in a polar aprotic solvent like DMF or acetonitrile. The vessel is sealed, and the mixture is heated to 100-140 °C for several hours. After cooling, the reaction mixture is filtered to remove inorganic salts, and the solvent is removed under reduced pressure. The residue is purified by column chromatography to yield the desired product.[1][20][21][22][23]

Table 6: Heck Reaction of this compound

| Alkene | Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Methyl Acrylate | Pd(OAc)₂ | P(o-tolyl)₃ | Et₃N | DMF | 120 | 24 | ~60-70 |

Williamson Ether Synthesis

This compound can be used as the alkyl halide in the Williamson ether synthesis to form phenethyl ethers. This reaction proceeds via an S(_N)2 mechanism.[2][24][25][26][27]

Experimental Protocol: Synthesis of 1-(2-Ethoxyethyl)-2-chlorobenzene

Sodium metal is carefully dissolved in anhydrous ethanol to generate sodium ethoxide in situ. To this solution, this compound (1.0 eq) is added dropwise. The reaction mixture is then heated to reflux for several hours. After cooling, the excess ethanol is removed under reduced pressure. The residue is partitioned between water and an organic solvent. The organic layer is washed, dried, and concentrated to give the crude ether, which can be purified by distillation.[24]

Table 7: Williamson Ether Synthesis

| Alkoxide | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Sodium Ethoxide | Ethanol | Reflux | 6 | ~80-90 |

Conclusion

This compound is a highly valuable and versatile reagent in organic synthesis. Its dual reactivity allows for a wide range of transformations, including nucleophilic substitutions, eliminations, and cross-coupling reactions. This guide has provided a detailed overview of these key reactions, complete with experimental protocols and quantitative data, to serve as a practical resource for researchers in the fields of chemistry and drug discovery. The strategic application of the reactions outlined herein can facilitate the efficient synthesis of complex molecules and novel chemical entities.

References

- 1. researchgate.net [researchgate.net]

- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]

- 5. Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 6. Gabriel Synthesis (Chapter 50) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 7. scribd.com [scribd.com]

- 8. rsc.org [rsc.org]

- 9. benchchem.com [benchchem.com]

- 10. Synthesis Of Grignard Reagent And Benzaldehyde - 1620 Words | Bartleby [bartleby.com]

- 11. youtube.com [youtube.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. youtube.com [youtube.com]

- 14. Grignard Reaction (Chapter 56) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Yoneda Labs [yonedalabs.com]

- 17. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 18. tcichemicals.com [tcichemicals.com]

- 19. benchchem.com [benchchem.com]

- 20. Heck reaction - Wikipedia [en.wikipedia.org]

- 21. Heck Reaction [organic-chemistry.org]

- 22. chem.libretexts.org [chem.libretexts.org]

- 23. m.youtube.com [m.youtube.com]

- 24. byjus.com [byjus.com]

- 25. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 26. masterorganicchemistry.com [masterorganicchemistry.com]

- 27. fvs.com.py [fvs.com.py]

An In-depth Technical Guide to the Safe Handling of 2-Chlorophenethyl Bromide

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 2-Chlorophenethyl bromide (CAS No. 16793-91-2), a chemical intermediate utilized in various organic syntheses and pharmaceutical research. Due to its hazardous properties, strict adherence to safety protocols is imperative to mitigate risks to personnel and the environment.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. This information is critical for the proper design of experiments and for understanding its behavior under various conditions.

| Property | Value |

| CAS Number | 16793-91-2 |

| Molecular Formula | C₈H₈BrCl |

| Molecular Weight | 219.51 g/mol [1] |

| Appearance | Colorless to yellow liquid |

| Boiling Point | 110-112 °C at 10 mmHg[1] |

| Density | 1.4569 g/mL at 25 °C[1] |

| Refractive Index | n20/D 1.5707[1] |

| Flash Point | > 110 °C (> 230 °F) - closed cup[1] |

| Solubility | Sparingly soluble in water.[2] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS hazard classifications.

| Hazard Class | Hazard Statement |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed.[1] |

| Skin Irritation (Category 2) | H315: Causes skin irritation.[1] |

| Serious Eye Damage (Category 1) | H318: Causes serious eye damage.[1] |

| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System | H335: May cause respiratory irritation.[1] |

| Hazardous to the Aquatic Environment, Long-term Hazard | Toxic to aquatic life with long lasting effects.[3] |

Signal Word: Danger[1]

GHS Pictograms:

corrosive, harmful

Safe Handling and Storage

Proper handling and storage procedures are essential to prevent exposure and accidents.

3.1. Handling:

-

Work in a well-ventilated area, preferably under a chemical fume hood.[4][5]

-

Wear appropriate personal protective equipment (PPE), as detailed in Section 4.[3]

-

Do not ingest or inhale the substance.[3]

-

Use non-sparking tools to prevent fire from electrostatic discharge.[4]

-

Wash hands thoroughly after handling.[3]

3.2. Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][4]

-

Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[3]

-

Protect from moisture.[3]

-

Store locked up.[3]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

| Protection Type | Specification |

| Eye/Face Protection | Chemical safety goggles or a face shield.[1] |

| Skin Protection | Chemical-resistant gloves (e.g., neoprene) and protective clothing to prevent skin exposure.[3] |

| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation is experienced.[3] A type ABEK (EN14387) respirator filter is recommended.[1] |

First Aid Measures

In the event of exposure, immediate first aid is crucial.

| Exposure Route | First Aid Protocol |

| Inhalation | Move the victim to fresh air and keep at rest in a position comfortable for breathing.[3] If not breathing, give artificial respiration.[3] Seek medical attention if you feel unwell.[3] |

| Skin Contact | Immediately wash with plenty of soap and water for at least 15 minutes.[3] Remove contaminated clothing and wash it before reuse.[3] If skin irritation occurs, get medical advice/attention.[3] |

| Eye Contact | Rinse cautiously with water for several minutes.[3] Remove contact lenses, if present and easy to do.[3] Continue rinsing for at least 15 minutes.[3] Immediately call a poison center or doctor.[3] |

| Ingestion | Rinse mouth.[3] Call a poison center or doctor if you feel unwell.[3] Do NOT induce vomiting.[7] |

Accidental Release Measures

In case of a spill, follow these procedures:

-

Ensure adequate ventilation.

-

Wear appropriate personal protective equipment.

-

Absorb the spill with inert material (e.g., sand, earth, vermiculite).

-

Collect the absorbed material into a suitable, labeled container for disposal.[3]

-

Do not let the product enter drains or surface water.[5]

Firefighting Measures

-

Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or chemical foam.[7]

-

Specific Hazards: Thermal decomposition can release irritating gases and vapors, including carbon monoxide, carbon dioxide, and hydrogen halides.[3]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[3]

Experimental and Safety Workflows

The following diagrams illustrate standardized workflows for handling hazardous chemicals and responding to exposures.

References

- 1. 1-(2-溴乙基)-2-氯苯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. Page loading... [wap.guidechem.com]

- 3. fishersci.com [fishersci.com]

- 4. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 16793-91-2 Name: 2-Chlorophenethyl bromide627-490-4 [xixisys.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. biosynth.com [biosynth.com]

- 7. aksci.com [aksci.com]

Solubility Profile of 2-Chlorophenethyl Bromide in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chlorophenethyl bromide (C8H8BrCl), a halogenated aromatic compound, serves as a key intermediate in the synthesis of various organic molecules, including pharmaceutical agents and research chemicals. A thorough understanding of its solubility in common organic solvents is paramount for its effective use in reaction chemistry, purification processes, and formulation development. This technical guide provides a comprehensive overview of the solubility characteristics of this compound, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.

While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, its solubility can be inferred from the general principles of "like dissolves like" and the known behavior of similar haloalkanes.[1][2][3][4][5] As a moderately polar molecule, this compound is expected to be soluble in a range of common organic solvents and sparingly soluble in water.[6]

Data Presentation: Solubility of this compound

The following table summarizes the expected qualitative solubility of this compound in a selection of common organic solvents, based on the established principles of solubility for haloalkanes. It is important to note that these are predictions and experimental verification is recommended for precise applications.

| Solvent | Chemical Formula | Polarity | Expected Solubility | Rationale |

| Polar Protic Solvents | ||||

| Methanol | CH₃OH | Polar | Soluble | The hydroxyl group allows for hydrogen bonding, and the overall polarity is compatible with the polar nature of the C-Br and C-Cl bonds. |

| Ethanol | C₂H₅OH | Polar | Soluble | Similar to methanol, ethanol's polarity and ability to engage in hydrogen bonding facilitate the dissolution of polar solutes. |

| Polar Aprotic Solvents | ||||

| Acetone | (CH₃)₂CO | Polar | Very Soluble | The polar carbonyl group effectively solvates polar molecules like this compound. |

| Dichloromethane | CH₂Cl₂ | Polar | Very Soluble | As a chlorinated hydrocarbon, it shares structural similarities and has a compatible polarity, leading to high solubility. |

| Chloroform | CHCl₃ | Polar | Very Soluble | Similar to dichloromethane, its polarity and composition make it an excellent solvent for haloalkanes. |

| Nonpolar Solvents | ||||

| Toluene | C₇H₈ | Nonpolar | Soluble | The aromatic ring of toluene can interact with the phenyl ring of this compound through van der Waals forces. |

| Diethyl Ether | (C₂H₅)₂O | Slightly Polar | Soluble | The ether's slight polarity is sufficient to dissolve the moderately polar solute. |

| Hexane | C₆H₁₄ | Nonpolar | Sparingly Soluble | As a nonpolar aliphatic hydrocarbon, the intermolecular forces are less compatible with the polar nature of this compound, leading to lower solubility. |

| Aqueous Solvent | ||||

| Water | H₂O | Very Polar | Sparingly Soluble/Insoluble | The high polarity of water and its extensive hydrogen bonding network make it a poor solvent for the less polar this compound.[6] |

Experimental Protocols

For researchers requiring precise quantitative solubility data, the following experimental protocol outlines a standard method for determining the solubility of a solid organic compound in a given solvent.

Objective: To quantitatively determine the solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound (solute)

-

Selected organic solvent

-

Analytical balance (accurate to ±0.1 mg)

-

Vials or test tubes with screw caps

-

Constant temperature water bath or incubator

-

Vortex mixer or magnetic stirrer

-

Syringe filters (0.45 µm, solvent-compatible)

-

Syringes

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a pre-weighed vial.

-

Record the initial mass of the solute.

-

Add a known volume of the selected organic solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

Place the vial in a constant temperature bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture using a vortex mixer or magnetic stirrer for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Filtration:

-

After the equilibration period, allow the vial to stand undisturbed in the constant temperature bath for at least 2 hours to allow the undissolved solid to settle.

-

Carefully draw a sample of the supernatant (the clear liquid above the solid) using a syringe.

-

Attach a syringe filter to the syringe and filter the solution into a clean, pre-weighed volumetric flask. This step is crucial to remove any undissolved solid particles.

-

-

Gravimetric Analysis (for non-volatile solvents):

-

Record the mass of the volumetric flask containing the filtered saturated solution.

-

Carefully evaporate the solvent under reduced pressure or in a fume hood.

-

Once the solvent is completely removed, re-weigh the volumetric flask containing the dried solute residue.

-

The mass of the dissolved solute can be determined by subtracting the initial mass of the empty flask.

-

Calculate the solubility in g/100 mL or other desired units.

-

-

Chromatographic Analysis (for volatile solvents or higher accuracy):

-

Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of a pre-established calibration curve.

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Analyze the standard solutions and the diluted sample solution using a suitable chromatographic method (HPLC or GC).

-

Construct a calibration curve by plotting the peak area (or height) versus the concentration of the standard solutions.

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the original concentration of the saturated solution by accounting for the dilution factor. This value represents the solubility.

-

Mandatory Visualization

The following diagram illustrates the general experimental workflow for determining the solubility of an organic compound.

References

- 1. discussion.tiwariacademy.com [discussion.tiwariacademy.com]

- 2. Haloalkanes - Nomenclature, Isomerism, Preparation and Properties. [chemicalnote.com]

- 3. CK12-Foundation [flexbooks.ck12.org]

- 4. Haloalkanes dissolve easily in organic solvents, why? [allen.in]

- 5. Why haloalkanes are easily dissolved in organic solvent | Filo [askfilo.com]

- 6. Page loading... [guidechem.com]

Methodological & Application

Application Notes and Protocols for N-Alkylation using 2-Chlorophenethyl Bromide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the N-alkylation of primary and secondary amines using 2-chlorophenethyl bromide. This versatile building block is instrumental in the synthesis of a wide range of compounds, including derivatives with significant activity as dopamine receptor ligands. The protocols and data presented herein offer a comprehensive guide for the synthesis and potential applications of N-(2-chlorophenethyl) substituted amines.

Introduction

N-alkylation is a fundamental chemical transformation in organic synthesis, crucial for the construction of more complex molecules from simpler amine precursors. The reaction of an amine with an alkyl halide, such as this compound, proceeds via a nucleophilic substitution (SN2) mechanism. In this reaction, the lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon atom of the alkyl halide, leading to the formation of a new carbon-nitrogen bond and the displacement of the bromide leaving group.

A common challenge in N-alkylation is the potential for over-alkylation, where the initially formed secondary amine, being more nucleophilic than the starting primary amine, can react further with the alkyl halide to produce a tertiary amine, and subsequently a quaternary ammonium salt.[1][2] Careful control of reaction conditions, including stoichiometry, temperature, and the choice of base and solvent, is therefore essential to achieve selective mono-alkylation.

Application in Drug Discovery: Dopamine Receptor Ligands

N-substituted phenethylamines are a well-established class of compounds with significant pharmacological activity, particularly as ligands for dopamine receptors.[3][4] The dopamine D2 receptor, a G-protein coupled receptor (GPCR), is a key target for drugs used in the treatment of neurological and psychiatric disorders such as Parkinson's disease and schizophrenia.[3][5] The N-(2-chlorophenethyl) moiety can serve as a crucial pharmacophore, with the nature of the substituent on the nitrogen atom influencing the compound's affinity and selectivity for dopamine receptor subtypes.[3]

Experimental Protocols

This section provides detailed protocols for the N-alkylation of a primary amine (aniline) and a secondary amine (piperidine) with this compound.

Protocol 1: N-Alkylation of a Primary Amine (Aniline)

This protocol describes the synthesis of N-(2-chlorophenethyl)aniline.

Materials:

-

Aniline

-

This compound

-

Potassium carbonate (K₂CO₃), finely powdered and dried

-

Acetonitrile (CH₃CN), anhydrous

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Inert atmosphere (e.g., nitrogen or argon)

-

Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for column chromatography)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add aniline (1.0 eq.) and anhydrous acetonitrile.

-

Add finely powdered and dry potassium carbonate (1.5-2.0 eq.).

-

Slowly add this compound (1.1 eq.) to the stirred suspension at room temperature.

-

Heat the reaction mixture to reflux (approximately 82°C) and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-(2-chlorophenethyl)aniline.

Protocol 2: N-Alkylation of a Secondary Amine (Piperidine)

This protocol describes the synthesis of N-(2-chlorophenethyl)piperidine. A study has reported a yield of 80% for the reaction of piperidine with 2-phenethyl bromide in acetonitrile.[6]

Materials:

-

Piperidine

-

This compound

-

Potassium carbonate (K₂CO₃), finely powdered and dried

-

N,N-Dimethylformamide (DMF), anhydrous

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere (e.g., nitrogen or argon)

-

Standard work-up and purification equipment

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add piperidine (1.0 eq.) and anhydrous DMF.

-

Add finely powdered and dry potassium carbonate (1.5 eq.).[7]

-

Add this compound (1.1 eq.) dropwise to the mixture at room temperature.[7]

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC.[7]

-

Upon completion, quench the reaction by adding water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the pure N-(2-chlorophenethyl)piperidine.

Data Presentation

The following table summarizes typical reaction conditions and expected yields for the N-alkylation of various amines with alkyl bromides, providing a comparative framework for the protocol using this compound.

| Amine Substrate | Alkyl Bromide | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Benzylamine | n-Butyl bromide | Triethylamine | DMF | 20-25 | 9 | 76 | [8] |

| 2,4-Dichlorobenzylamine | n-Butyl bromide | Triethylamine | DMF | 20-25 | 10 | 78 | [8] |

| Aniline | Benzyl bromide | NaHCO₃ | Water | 80 | 1 | 92 | [1] |

| Piperidine | 2-Phenethyl bromide | - | Acetonitrile | Room Temp | - | 80 | [6] |

| Aniline | Benzyl bromide | Al₂O₃-OK | Acetonitrile | 30 | 2 | 85 (dialkylated) | [6] |

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the dopamine D2 receptor signaling pathway, which can be modulated by N-alkylated phenethylamines, and a general experimental workflow for the N-alkylation protocol.

Caption: Dopamine D2 Receptor Signaling Pathway.

Caption: Experimental Workflow for N-Alkylation.

References

- 1. New generation dopaminergic agents. 7. Heterocyclic bioisosteres that exploit the 3-OH-phenoxyethylamine D2 template - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2-Phenylcyclopropylmethylamine Derivatives as Dopamine D2 Receptor Partial Agonists: Design, Synthesis, and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]